(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal
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Overview
Description
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is a complex organic compound characterized by the presence of tert-butyl(dimethyl)silyl groups. These groups are often used in organic synthesis to protect hydroxyl functionalities due to their stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal typically involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The aldehyde functionality is introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar protective group strategies and oxidation reactions. The scalability of these reactions would depend on the availability of starting materials and the efficiency of the purification processes.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or Jones reagent.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl groups can be removed under acidic conditions, such as treatment with tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate, Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Tetrabutylammonium fluoride (TBAF).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Removal of silyl protecting groups to yield free hydroxyl groups.
Scientific Research Applications
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex molecules, particularly in the protection and deprotection of hydroxyl groups.
Biology: Utilized in the study of biochemical pathways where protected aldehydes are required.
Industry: Employed in the production of fine chemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal primarily involves the protection of hydroxyl groups, preventing unwanted side reactions during synthetic processes. The tert-butyl(dimethyl)silyl groups provide steric hindrance, making the protected hydroxyl groups less reactive. Upon deprotection, the free hydroxyl groups can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
(3S,5S)-3,5-Bis(trimethylsilyl)hexanal: Similar in structure but with trimethylsilyl groups instead of tert-butyl(dimethyl)silyl groups.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanol: The alcohol counterpart of the aldehyde.
(3S,5S)-3,5-Bis(tert-butyldimethylsilyl)hexanoic acid: The carboxylic acid derivative.
Uniqueness
(3S,5S)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}hexanal is unique due to its specific protective groups, which offer a balance of stability and ease of removal. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.
Properties
CAS No. |
824424-94-4 |
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Molecular Formula |
C18H40O3Si2 |
Molecular Weight |
360.7 g/mol |
IUPAC Name |
(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]hexanal |
InChI |
InChI=1S/C18H40O3Si2/c1-15(20-22(8,9)17(2,3)4)14-16(12-13-19)21-23(10,11)18(5,6)7/h13,15-16H,12,14H2,1-11H3/t15-,16+/m0/s1 |
InChI Key |
KVLQUIPVZLNGHI-JKSUJKDBSA-N |
Isomeric SMILES |
C[C@@H](C[C@@H](CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(CC(CC=O)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
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